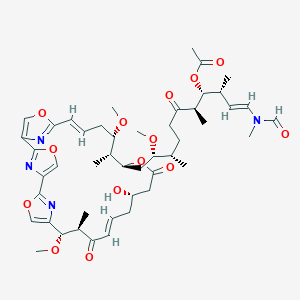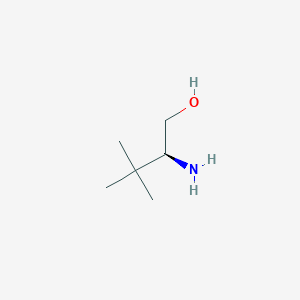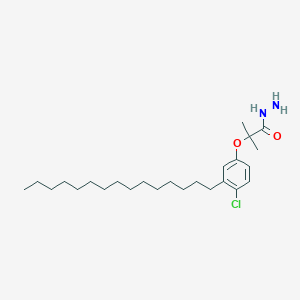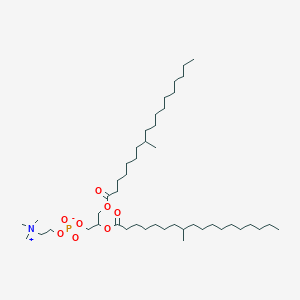
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine” is a chemical compound with the CAS Number: 120769-98-4 . It has a molecular weight of 246.57 and its IUPAC name is 1-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Field : Agrochemical Industry
- Application : The compound is used as a key structural motif in active agrochemical ingredients . It’s major use is in the protection of crops from pests .
- Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pesticides .
- Results : The introduction of trifluoromethylpyridine (TFMP) derivatives, including “6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine”, has led to superior pest control properties when compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : The compound is used as a key structural motif in active pharmaceutical ingredients .
- Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pharmaceuticals .
- Results : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method of Application : The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The development of TFMP derivatives has led to many advances in the agrochemical, pharmaceutical, and functional materials fields .
Production of Crop-Protection Products
- Field : Agrochemical Industry
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of the compound, is used in the production of several crop-protection products .
- Method of Application : The production involves direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The introduction of 2,3,5-DCTF has led to the development of several effective crop-protection products .
Medication for Acute Migraine
- Field : Pharmaceutical Industry
- Application : Ubrogepant, a medication used for acute migraine with or without visual disturbances, may contain the compound .
- Method of Application : The exact method of application is not specified in the source, but it typically involves the use of the compound in the formulation of pharmaceuticals .
- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .
Manufacturing of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : The compound is used in the manufacturing of trifluoromethylpyridines (TFMPs), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method of Application : The manufacturing of TFMPs is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .
Safety And Hazards
The compound has several hazard statements: H315, H319, H335, H302, H312, H332 . These codes correspond to various hazards such as skin irritation, eye irritation, respiratory irritation, and harm if swallowed or in contact with skin . The precautionary statements are P261, P271, P280 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5N2/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)15-14/h1,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKKODQRWOJDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)NN)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560098 |
Source


|
| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
120769-98-4 |
Source


|
| Record name | [6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

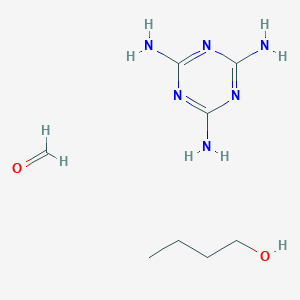

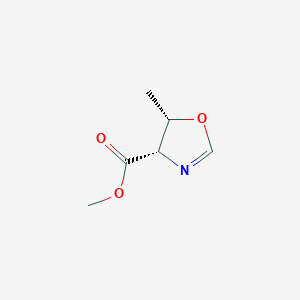
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)

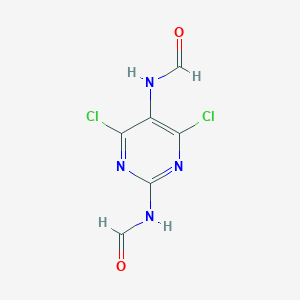
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
